7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 223.22 g/mol. This compound is classified under the category of indolizine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is recognized for its potential use in various scientific research areas, particularly in pharmacology and organic synthesis.
The synthesis of 7-ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid typically involves multi-step organic reactions. While specific methods can vary, a common approach includes:
Technical details regarding reaction conditions, solvents, and catalysts are crucial for optimizing yields and purity but are often proprietary or detailed in specific literature sources.
The molecular structure of 7-ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid can be represented using various chemical notation systems:
InChI=1S/C11H13NO4/c1-3-15-11(14)9-6-4-2-5-10(12)7(9)8(13)16/h4-6H,2-3H2,1H3,(H,14)(H,12)
CCOC(=O)C1=C2CCCN2C(=O)C=C1O
These notations provide insights into the connectivity and stereochemistry of the molecule. The compound features a tetrahydroindolizine ring system with an ethoxy group and a carboxylic acid moiety that contribute to its chemical reactivity and potential biological interactions.
7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid can participate in several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to create derivatives for further study.
Further research is required to elucidate the exact mechanisms through which this compound exerts its biological effects.
The physical and chemical properties of 7-ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid include:
Specific properties such as boiling point and melting point are not universally reported but can vary based on purity and crystallization conditions.
7-Ethoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: